molecular formula C24H18N2O B1658909 [2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone CAS No. 62570-16-5

[2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone

Cat. No.: B1658909
CAS No.: 62570-16-5
M. Wt: 350.4 g/mol
InChI Key: MRWHHLJKEJMCLJ-UHFFFAOYSA-N
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Description

[2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoline core, which is fused with an indole moiety and a benzoyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with indole-3-carboxaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in a suitable solvent like ethanol or acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of substituted derivatives .

Scientific Research Applications

[2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to a biological response. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone is unique due to its specific structural arrangement, which combines the properties of quinoline, indole, and benzoyl groups.

Properties

CAS No.

62570-16-5

Molecular Formula

C24H18N2O

Molecular Weight

350.4 g/mol

IUPAC Name

[2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone

InChI

InChI=1S/C24H18N2O/c27-24(18-9-2-1-3-10-18)26-22-13-7-4-8-17(22)14-15-23(26)20-16-25-21-12-6-5-11-19(20)21/h1-16,23,25H

InChI Key

MRWHHLJKEJMCLJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C4=CNC5=CC=CC=C54

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C4=CNC5=CC=CC=C54

Origin of Product

United States

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